Dimethyl isosorbide

Catalog No.
S562203
CAS No.
5306-85-4
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl isosorbide

CAS Number

5306-85-4

Product Name

Dimethyl isosorbide

IUPAC Name

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

MEJYDZQQVZJMPP-ULAWRXDQSA-N

SMILES

COC1COC2C1OCC2OC

Synonyms

2,5-dimethylisosorbide, 2,5-O-dimethylisosorbide, arlasolve DMI, dimethyl isosorbide

Canonical SMILES

COC1COC2C1OCC2OC

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC

DMI is a colorless, slightly oily liquid []. It can be derived from renewable sources like corn starch or synthesized chemically []. DMI holds significance due to its unique properties:

  • Biodegradability: DMI breaks down readily in the environment, making it an attractive alternative to non-degradable solvents [].
  • High Solubilization Capacity: DMI can dissolve a wide range of polar and non-polar compounds, making it useful in various formulations [].
  • Penetration Enhancement: DMI facilitates the deeper penetration of active ingredients in cosmetics and pharmaceuticals [].

Molecular Structure Analysis

DMI's chemical formula is C₈H₁₄O₄. Its structure consists of a six-membered ring with two methyl groups attached and four hydroxyl groups (OH) linked by ether bonds (C-O-C) []. This structure possesses several key features:

  • Ether groups: These groups contribute to DMI's polarity, allowing it to dissolve in both water and organic solvents [].
  • Cyclic structure: The ring structure provides some rigidity, potentially influencing its interaction with other molecules [].

Chemical Reactions Analysis

Synthesis

DMI can be synthesized through various methods, including the reaction of sorbitol with dimethyl sulfate [].

C6H14O6 (sorbitol) + 2(CH3)2SO4 (dimethyl sulfate) -> C8H14O4 (DMI) + 2H2SO4 (sulfuric acid)

Decomposition

DMI is relatively stable but can decompose at high temperatures into smaller molecules like methanol and formaldehyde.

Other Reactions

Due to its solvent properties, DMI can participate in various reactions depending on the other reactants involved. Research is ongoing to explore its potential as a reaction medium for specific organic syntheses [].


Physical And Chemical Properties Analysis

  • Melting point: Not reported [].
  • Boiling point: 235 °C [].
  • Solubility: Soluble in water, ethanol, propylene glycol, and some oils [].
  • Stability: Stable under normal storage conditions [].
  • Flammability: Low flammability [].

Drug Delivery and Formulation

  • Solvent and Cosolvent: DMI's ability to dissolve poorly water-soluble drugs makes it a valuable tool in drug delivery research []. It can act as a solvent for hydrophobic drugs, improving their bioavailability and facilitating formulation development []. Additionally, DMI can be used as a cosolvent with water to enhance the solubility of polar drugs [].
  • Penetration Enhancer: DMI demonstrates potential as a penetration enhancer, promoting the delivery of drugs across biological membranes []. This property could be beneficial in topical drug delivery, increasing the absorption of medications through the skin.

Biocompatible and Sustainable Alternative

  • Biodegradable and Biocompatible: DMI exhibits good biodegradability and biocompatibility, making it a promising alternative to traditional solvents in various research applications []. This characteristic minimizes environmental impact and potential toxicity concerns compared to some conventional solvents.
  • Green Chemistry: Derived from renewable resources, DMI aligns with the principles of green chemistry, promoting sustainable practices in scientific research []. This aspect is crucial for minimizing the environmental footprint of research activities.

Other Potential Applications

  • Cosmetics and Personal Care: DMI finds application in cosmetic and personal care products due to its ability to improve product consistency, texture, and penetration of active ingredients [].
  • Agrochemicals: Research explores the use of DMI as a solvent and carrier for agrochemicals, potentially improving their efficacy and reducing environmental impact [].

XLogP3

-0.6

UNII

SA6A6V432S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 106 of 107 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5306-85-4

Wikipedia

Dimethyl isosorbide

Use Classification

Cosmetics -> Solvent

Dates

Modify: 2023-08-15

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